4-苄氧基 |A-羟基他莫昔芬

描述

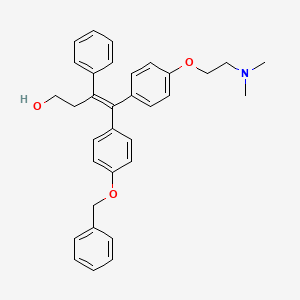

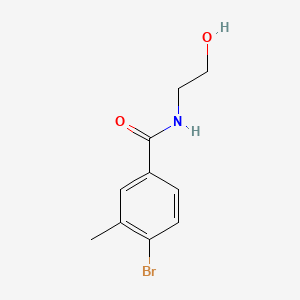

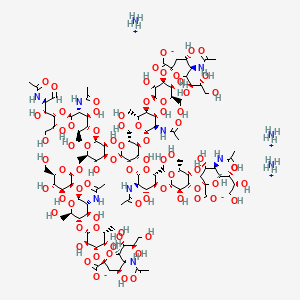

4-Benzyloxy β-Hydroxy Tamoxifen is a chemical compound with the molecular formula C33H35NO3 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The synthesized benzimidazoles contained various substituents on the phenyl group at 2-position (-OH, -OCH3, -N(CH3)2, -NO2, -CF3, -I, -O-CH2-C6H5) along with the replacement of a hydrogen atom by a methyl group at 5-position on the benzimidazole scaffold .Molecular Structure Analysis

The molecular structure of 4-Benzyloxy β-Hydroxy Tamoxifen consists of a benzene ring substituted with amino and hydroxyl groups . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .科学研究应用

代谢和在癌症治疗中的疗效

- 乳腺癌的临床分析:他莫昔芬,包括其 4-羟基衍生物,对转移性乳腺癌有效。监测血液和血浆中这些化合物的方法包括将它们转化为荧光产物,突出了它们在癌症治疗中的临床相关性 (Mendenhall 等人,1978)。

- 抗雌激素作用:内多西芬和 4-羟基他莫昔芬已被证明对乳腺癌细胞具有有效的抗雌激素作用,效力相当,突出了它们在乳腺癌治疗中的重要性 (Lim 等人,2005)。

生化相互作用和机制

- 线粒体相互作用:他莫昔芬及其 4-羟基衍生物与分离的大鼠肝线粒体相互作用,充当电子传递抑制剂和解偶联剂,对细胞代谢产生深远影响 (Tuquet 等人,2004)。

- 遗传毒性和致癌性研究:研究表明,皮肤外用的 4-羟基他莫昔芬对大鼠没有致癌作用,表明其在某些应用中的安全性 (Sauvez 等人,1999)。

药效学和药物代谢

- 在凋亡和抗肿瘤作用中的作用:研究表明,他莫昔芬及其代谢物(如 4-羟基他莫昔芬)诱导乳腺肿瘤和乳腺癌细胞系中的 caspase 活性和凋亡,促成其抗肿瘤功效 (Mandlekar 等人,2000)。

- 葡萄糖醛酸化过程:他莫昔芬代谢物(如 4-羟基他莫昔芬)被人 UDP 葡萄糖醛酸转移酶葡萄糖醛酸化在其代谢中起关键作用,影响其治疗潜力 (Sun 等人,2007)。

分子靶点识别

- 分子靶点的识别:研究表明,他莫昔芬和 4-羟基他莫昔芬可能作用于 CB1 和 CB2 受体,表明除了雌激素受体相互作用之外,它们的细胞毒性作用还有其他分子途径 (Prather 等人,2013)。

环境影响和毒性

- 环境影响研究:已经对他莫昔芬及其代谢物(包括 4-羟基他莫昔芬)进行了研究,以了解它们的环境影响,例如它们对水生无脊椎动物的影响,表明需要仔细考虑其环境足迹 (Borgatta 等人,2016)。

作用机制

Target of Action

Similar compounds are often used in the treatment of conditions like vitiligo .

Biochemical Pathways

Similar compounds have been noted to have diverse biological activities .

Pharmacokinetics

It is noted that similar compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Similar compounds have been used in the treatment of conditions like vitiligo, where they help in the depigmentation of the skin .

Action Environment

It is noted that similar compounds should be stored in a cool, dry, and well-ventilated location .

属性

IUPAC Name |

(Z)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenyl-4-(4-phenylmethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO3/c1-34(2)22-24-36-30-17-13-28(14-18-30)33(32(21-23-35)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20,35H,21-25H2,1-2H3/b33-32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJYCSJIVUKHCL-ULIFNZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737633 | |

| Record name | (3Z)-4-[4-(Benzyloxy)phenyl]-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3-phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy |A-Hydroxy Tamoxifen | |

CAS RN |

176671-78-6 | |

| Record name | (3Z)-4-[4-(Benzyloxy)phenyl]-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3-phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)

![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)